molecular formula C23H25N7O2 B12345044 1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B12345044
M. Wt: 431.5 g/mol
InChI Key: FTECXUSSFDMZCI-UHFFFAOYSA-N
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Description

1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that features a combination of naphthalene, triazolo, pyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the triazolo-pyrimidine core. The final step involves the coupling of the piperazine moiety to the triazolo-pyrimidine core under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening techniques to optimize the yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like ethanol, dichloromethane, and dimethylformamide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce reduced forms of the triazolo-pyrimidine core .

Scientific Research Applications

1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs).

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves the inhibition of specific molecular targets such as CDKs. By binding to the active site of these enzymes, the compound disrupts the cell cycle progression, leading to apoptosis in cancer cells. The triazolo-pyrimidine core plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is unique due to its combination of naphthalene, triazolo, pyrimidine, and piperazine moieties, which contribute to its distinct chemical and biological properties. Its ability to inhibit CDKs with high specificity makes it a promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C23H25N7O2

Molecular Weight

431.5 g/mol

IUPAC Name

(2-ethoxynaphthalen-1-yl)-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H25N7O2/c1-3-30-22-20(26-27-30)21(24-15-25-22)28-11-13-29(14-12-28)23(31)19-17-8-6-5-7-16(17)9-10-18(19)32-4-2/h5-10,15H,3-4,11-14H2,1-2H3

InChI Key

FTECXUSSFDMZCI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=CC5=CC=CC=C54)OCC)N=N1

Origin of Product

United States

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